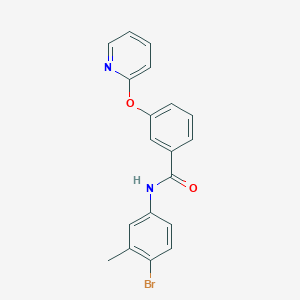

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2/c1-13-11-15(8-9-17(13)20)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRUWBGABDHBAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

Bromination: Introduction of a bromine atom to the 4-position of the phenyl ring.

Methylation: Addition of a methyl group to the 3-position of the phenyl ring.

Formation of Pyridinyl Ether: Coupling of the brominated and methylated phenyl ring with a pyridin-2-ol to form the pyridinyl ether linkage.

Amidation: Reaction of the resulting intermediate with benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridinyl ring.

Reduction: Reduction reactions could target the nitro group if present or reduce the bromine atom.

Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or dehalogenated products.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation as a potential therapeutic agent.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Oxy Linkages

a. N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide (Compound 46, )

- Structural Differences : The phenyl ring substituent in Compound 46 includes a 5-methoxy-2-oxo-1,3,4-oxadiazole group at the para position, replacing the bromine in the target compound.

- However, the absence of bromine reduces opportunities for halogen bonding, which could alter target selectivity .

b. 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35, )

- Structural Differences : This compound lacks the pyridin-2-yloxy ether linkage, instead directly attaching a 6-methylpyridin-2-yl group to the benzamide. The benzamide also bears a 4-bromo-3-fluoro substitution.

- Implications: The direct amide linkage may reduce conformational flexibility compared to the ether linkage in the target compound.

Analogues with Heterocyclic Substituents

a. 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide ()

- Structural Differences: A thieno-pyrazol ring replaces the pyridin-2-yloxy group, with a 4-methylphenyl substitution on the pyrazole.

- Implications: The thieno-pyrazol moiety introduces a planar, aromatic system that may improve stacking interactions with hydrophobic enzyme pockets. However, the absence of the oxygen linker reduces solubility compared to the target compound .

b. N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide ()

- Structural Differences : This compound features a trifluoromethyl group on the pyridine ring and a 4-chlorophenyl substituent.

- Implications : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the chlorine atoms may contribute to halogen bonding. However, the lack of a methyl group reduces steric bulk compared to the target compound .

Natural Benzamide Derivatives ()

Natural compounds like N-[1-(benzoyloxy)ethyl]benzamide and N-[2-(benzoyloxy)-1-methyl-2-phenylethyl]-benzamide isolated from Litsea species lack synthetic modifications such as bromine or pyridinyloxy groups. These derivatives typically exhibit lower potency in synthetic pharmacological assays but may serve as leads for biocompatibility due to their natural origins .

Comparative Data Table

Research Findings and Implications

- Target Compound : The bromine atom likely facilitates halogen bonding with biomolecular targets, while the pyridin-2-yloxy group balances solubility and rigidity. This structure is advantageous in kinase inhibitor design, where both hydrophobic and polar interactions are critical .

- Synthetic Analogues : Compounds with oxadiazole (Compound 46) or trifluoromethyl () groups show improved metabolic stability but may require optimization for target specificity.

- Natural Derivatives: While less potent, natural benzamides () provide insights into non-toxic scaffolds for drug development.

Biological Activity

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group, a pyridinyl ether, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.

- IUPAC Name : N-(4-bromo-3-methylphenyl)-3-pyridin-2-yloxybenzamide

- Molecular Formula : C19H15BrN2O2

- Molecular Weight : 383.2 g/mol

- CAS Number : 1796971-43-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These include enzymes, receptors, and proteins, which it modulates through specific binding interactions. The presence of the bromine atom and the pyridinyl ether enhances its affinity for these targets, potentially leading to significant therapeutic effects.

Antibacterial Activity

Recent studies have explored the antibacterial properties of related compounds derived from similar structures. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were evaluated for their activity against extensively drug-resistant Salmonella Typhi. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

This table summarizes the antibacterial efficacy of various derivatives, highlighting the promising activity of compound 5d.

Anticancer Activity

The benzamide derivatives have also been investigated for their anticancer properties. Studies indicate that certain benzamide compounds can inhibit specific kinases involved in cancer progression. For example, compounds with similar structures have shown moderate to high potency in inhibiting RET kinase activity, which is crucial in various cancers .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several pyrazine carboxamides derived from N-(4-bromo-3-methylphenyl) and assessed their antibacterial activity against resistant bacterial strains . The findings underscored the necessity for new therapeutic agents in light of rising antibiotic resistance.

- Kinase Inhibition : Research has demonstrated that benzamide derivatives can inhibit RET kinase activity effectively, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies indicated that modifications to the benzamide structure could enhance potency.

Q & A

Q. What synthetic methodologies are recommended for N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide?

The synthesis involves multi-step organic reactions, typically starting with activating a benzamide core. Key steps include:

- Amidation : Coupling 3-(pyridin-2-yloxy)benzoic acid with 4-bromo-3-methylaniline using coupling reagents like HATU or EDCl.

- Nucleophilic substitution : Introducing the pyridinyloxy group under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography or recrystallization to isolate the product. Similar protocols for structurally analogous benzamides emphasize reaction condition optimization (e.g., solvent choice, temperature) to improve yields .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, aromatic protons and pyridine signals are critical for structural validation (see NMR data in for a brominated analog) .

- Mass Spectrometry : GC-MS or LC-MS verifies molecular weight and purity.

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. This is vital for confirming stereochemistry and intermolecular interactions .

Q. What preliminary biological assays are suitable for screening its activity?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following protocols used for similar pyridinyloxy benzamides .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) to identify inhibition of signaling pathways. highlights kinase targeting as a key mechanism for related compounds .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS quantification in plasma. Poor solubility or rapid metabolism (e.g., cytochrome P450 interactions) may explain discrepancies.

- Metabolite Identification : Use isotopic labeling (¹⁴C or ³H) to track metabolic pathways and identify active derivatives.

- Formulation Optimization : Nanoemulsions or liposomal encapsulation may enhance in vivo efficacy, as seen in studies on structurally similar compounds .

Q. What strategies improve selectivity for kinase targets?

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with kinase ATP-binding pockets. Modifying substituents (e.g., bromo vs. fluoro groups) can alter binding affinity.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (Table 1) and test against kinase profiling panels. ’s analog table demonstrates how substituents influence activity .

Table 1: SAR of Pyridinyloxy Benzamides

| Compound | Substituents | Activity Notes |

|---|---|---|

| Target compound | 4-bromo-3-methylphenyl | Moderate kinase inhibition |

| N-(4-acetylphenyl) analog | Acetylphenyl | Enhanced antimicrobial |

| 3-isopropoxy analog | Isopropoxy | Reduced solubility |

Q. How can low yields in the amidation step be addressed?

- Coupling Reagent Optimization : Compare HATU (higher efficiency) vs. EDCl (lower cost) with catalytic DMAP.

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity.

- Intermediate Purification : Pre-purify 3-(pyridin-2-yloxy)benzoic acid to eliminate acidic byproducts. highlights similar optimizations for hazardous intermediates .

Q. How should contradictory crystallography data be analyzed?

- Data Validation : Re-process raw diffraction data with SHELXL and check for twinning or disorder.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian) validate bond angles and torsional strain.

- Alternative Refinement : Compare results from multiple software packages (e.g., Phenix vs. SHELX) to identify systematic errors .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.